molecular formula C7H3ClN2O2S B1589442 2-Chloro-5-nitrobenzothiazole CAS No. 3622-38-6

2-Chloro-5-nitrobenzothiazole

Cat. No. B1589442
CAS RN: 3622-38-6
M. Wt: 214.63 g/mol
InChI Key: BSHJRTMGKFPQGZ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzothiazole (CNB) is an organic compound that has a wide range of applications in the field of scientific research. Due to its unique structure, CNB has been used in a variety of laboratory experiments and studies, and its biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Using Microwave Irradiation : 2-Chloromethyl-6-nitrobenzothiazole is synthesized via cyclocondensation, allowing the creation of 2-alkyl-6-nitrobenzothiazoles under microwave activation. This process involves electron transfer reactions and nitrous acid elimination (Njoya et al., 2003).
  • Formation of Novel Schiff Base Ligands and Metal Complexes : 2-Chloro-5-nitrobenzothiazole derivatives have been used to create Schiff base ligands and metal complexes, showing significant antibacterial and radical scavenging potencies (Shakir et al., 2016).

Biological and Pharmaceutical Applications

  • Antimicrobial Agents and Biofilm Eradication : New antimicrobial agents including nitrothiazole, nitrobenzothiazole, and nitrofuran containing compounds have been synthesized for eradicating biofilm-forming bacteria. The introduction of a chloro substituent at the 5-position enhances activity (Koenig et al., 2021).
  • Voltammetric Determination in Environmental Analysis : Voltammetric behavior of 2-amino-6-nitrobenzothiazole, a related compound, has been studied for environmental analysis, particularly in water samples (Deýlová et al., 2014).
  • Antitumor Activity : Fluoro-substituted derivatives of 6-amino-2-phenylbenzothiazole, related to this compound, demonstrated significant antitumor activity in vitro and in vivo against various carcinomas (Stojković et al., 2006).

Material Science and Electrochemistry

  • Cationic Carbene Complexes : The compound has been utilized in the synthesis of cationic carbene complexes of various metals, illustrating its potential in material science and electrochemistry (Fraser et al., 1974).

properties

IUPAC Name

2-chloro-5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHJRTMGKFPQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465089
Record name 2-Chloro-5-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3622-38-6
Record name 2-Chloro-5-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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